N'-hydroxy-4-(phenoxymethyl)benzenecarboximidamide
Description
N'-Hydroxy-4-(phenoxymethyl)benzenecarboximidamide is a benzenecarboximidamide derivative characterized by a phenoxymethyl substituent at the para position of the benzene ring and a hydroxylated amidoxime functional group. The phenoxymethyl group introduces steric and electronic effects that influence solubility, stability, and intermolecular interactions.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N'-hydroxy-4-(phenoxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O2/c15-14(16-17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9,17H,10H2,(H2,15,16) |
InChI Key |
FSVJLTFSROLFMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide typically involves the reaction of 4-(phenoxymethyl)benzenecarboximidamide with hydroxylamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The phenoxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(phenoxymethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition results in the accumulation of toxic intermediates, ultimately causing cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N'-Hydroxy-4-(phenoxymethyl)benzenecarboximidamide with structurally related benzenecarboximidamide derivatives:
*Calculated based on analogous structures.
Solubility and Pharmacokinetics
- Hydroxymethyl-substituted derivatives (e.g., C₈H₁₀N₂O₂) demonstrate enhanced aqueous solubility compared to hydrophobic analogs like trifluoromethyl or phenoxymethyl derivatives .
Biological Activity
N'-hydroxy-4-(phenoxymethyl)benzenecarboximidamide is a compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential therapeutic properties and enzyme inhibition capabilities.
- IUPAC Name: this compound
- Molecular Formula: C14H14N2O2
- Molecular Weight: 242.27 g/mol
- InChI: InChI=1S/C14H14N2O2/c15-14(16-17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9,17H,10H2,(H2,15,16)
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 4-(phenoxymethyl)benzene-1-carboximidamide with hydroxylamine. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of different derivatives that may exhibit distinct biological activities.
This compound has been investigated for its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, which may lead to therapeutic effects in certain conditions.
Enzyme Inhibition Studies
Research has shown that this compound can inhibit serine peptidases, which are involved in processes such as cancer metastasis and inflammation. For example, it has been implicated in inhibiting matriptase, a serine protease linked to breast cancer invasion. The inhibition of such enzymes suggests potential applications in cancer therapy and other diseases characterized by abnormal enzyme activity .
Case Studies and Research Findings
- Anticancer Activity:
-
Enzyme Activity Modulation:
- Research indicated that N'-hydroxy derivatives could modulate the activity of important enzymes like urokinase plasminogen activator (uPA), which plays a role in tissue remodeling and cancer progression. This modulation could provide insights into developing therapeutic strategies against cancer metastasis .
- Therapeutic Applications:
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains both hydroxy and phenoxymethyl groups | Enzyme inhibition, anticancer properties |
| 4-(phenoxymethyl)benzene-1-carboximidamide | Lacks hydroxy group | Different reactivity; less biological activity |
| N'-hydroxybenzene-1-carboximidamide | Lacks phenoxymethyl group | Limited applications compared to N'-hydroxy derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
